molecular formula C17H22FN3O5S B2565873 N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872725-03-6

N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2565873
CAS No.: 872725-03-6
M. Wt: 399.44
InChI Key: QKNAUOTXFVUENK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with the molecular formula C17H22FN3O5S. This compound is characterized by the presence of a cyclopropyl group, a fluoro-methylbenzenesulfonyl group, and an oxazinan-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves multiple steps. The starting materials typically include cyclopropylamine, 4-fluoro-3-methylbenzenesulfonyl chloride, and 1,3-oxazinan-2-ylmethanol. The reaction proceeds through nucleophilic substitution and amide bond formation under controlled conditions.

  • Step 1: Formation of the Sulfonyl Intermediate

    • React 4-fluoro-3-methylbenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol in the presence of a base such as triethylamine.
    • The reaction is carried out in an organic solvent like dichloromethane at room temperature.
  • Step 2: Formation of the Amide Bond

    • The sulfonyl intermediate is then reacted with cyclopropylamine.
    • The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazinan or sulfonyl derivatives.

Scientific Research Applications

N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is known to interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The fluoro group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-cyclopropyl-N’-{[3-(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl}ethanediamide
  • N-cyclopropyl-4-fluoro-2-nitroaniline
  • **N-cyclopropyl-N’-{[3-(4-fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl}ethanediamide

Uniqueness

N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the fluoro-methylbenzenesulfonyl group provides specific interactions with biological targets.

This detailed article provides a comprehensive overview of N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-11-9-13(5-6-14(11)18)27(24,25)21-7-2-8-26-15(21)10-19-16(22)17(23)20-12-3-4-12/h5-6,9,12,15H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNAUOTXFVUENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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